NLRP3 Inflammasome Inhibition: 3-Hydroxybutyrate vs. Acetoacetate, Butyrate, and Acetate
3-Hydroxybutyrate (BHB) selectively suppresses NLRP3 inflammasome activation, whereas the structurally related ketone body acetoacetate (AcAc) and the short-chain fatty acids butyrate and acetate do not [1]. In lipopolysaccharide-primed bone marrow-derived macrophages, BHB inhibited NLRP3 inflammasome-mediated IL-1β and IL-18 release in response to urate crystals, ATP, and lipotoxic fatty acids. AcAc, butyrate, and acetate failed to suppress NLRP3 activation under identical conditions. The inhibitory effect of BHB on NLRP3 was independent of chirality, AMPK, ROS, autophagy, glycolytic inhibition, UCP2, Sirt2, or GPR109a [1].
| Evidence Dimension | NLRP3 inflammasome inhibition (IL-1β/IL-18 release in LPS-primed BMDMs) |
|---|---|
| Target Compound Data | BHB: suppressed NLRP3 inflammasome activation across multiple activators (urate crystals, ATP, lipotoxic fatty acids) |
| Comparator Or Baseline | AcAc, butyrate, acetate: no suppression of NLRP3 inflammasome activation |
| Quantified Difference | Qualitative binary outcome: BHB active; AcAc/butyrate/acetate inactive |
| Conditions | LPS-primed mouse bone marrow-derived macrophages (BMDMs) and human monocytes; in vivo Muckle-Wells Syndrome (MWS), Familial Cold Autoinflammatory Syndrome (FCAS), and urate crystal-induced peritonitis mouse models |
Why This Matters
For researchers investigating NLRP3-driven inflammatory diseases, 3HB is the only ketone body that provides inflammasome-modulatory activity, meaning that substitution with acetoacetate will yield a false-negative result.
- [1] Youm YH, et al. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease. Nat Med. 2015;21(3):263-269. doi:10.1038/nm.3804 View Source
